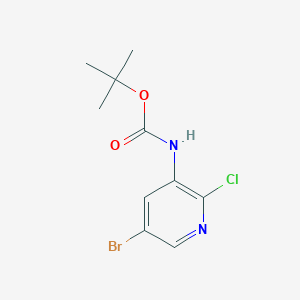

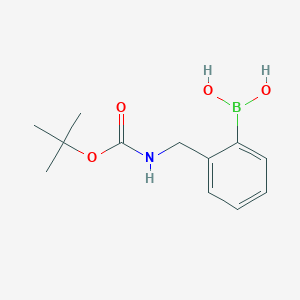

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid" is a multifunctional molecule that is not directly described in the provided papers. However, the tert-butyloxycarbonyl (Boc) group is mentioned as an Nα-amino protecting group in peptide synthesis, which is advantageous for the synthesis of hydrophobic peptides and those containing ester and thioester moieties . Boronic acids, in general, are highlighted for their roles as synthetic intermediates and building blocks in various applications, including sensing, protein manipulation, therapeutics, biological labeling, and separation .

Synthesis Analysis

The synthesis of related boronic acid compounds involves the use of boronic acid moieties as key intermediates. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid with a boronic acid side chain, was synthesized using alkylation with pinacol (chloromethyl)boronate . This demonstrates the synthetic utility of boronic acids in creating complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be quite complex, with multiple substituents attached to a central carbon atom. For example, the title compounds in one study feature a 4-boronophenyl group, a diethoxyphosphoryl group, and an amine group all attached to the same carbon . This complexity is indicative of the versatility of boronic acids in forming multifunctional compounds with a variety of potential applications.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. One paper describes the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Another study shows that terphenylboronic acid derivatives can recognize anomers of 2-deoxyribofuranosides, indicating that boronic acids can be used to control stereochemistry in synthetic reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid" are not detailed in the provided papers, the general properties of boronic acids can be inferred. Boronic acids are typically stable under normal conditions but can form reversible covalent complexes with diols and other Lewis bases. This reactivity is exploited in various applications, such as in the recognition of saccharides and the catalysis of organic reactions .

Applications De Recherche Scientifique

Catalysis in N-tert-butoxycarbonylation of Amines : Heteropoly acid H3PW12O40 has been identified as an efficient catalyst for N-tert-butoxycarbonylation of amines. This process is important for protecting amines during peptide synthesis, where N-Boc derivatives are resistant to racemization (Heydari et al., 2007).

Synthesis of New β,β-Bis(benzo[b]thienyl)dehydroalanine Derivatives : The compound has been used in Suzuki cross-coupling reactions to synthesize β,β-bis(benzo[b]thienyl)dehydroalanine derivatives, demonstrating potential in biomarker development (Abreu et al., 2003).

Polymorphism in Crystallization : The compound exhibits polymorphism in its crystallization, which is significant in studying the molecular conformation of peptides and their derivatives (Gebreslasie et al., 2011).

Role in Peptide Conformation : Research on tert-butoxycarbonyl amino groups in peptides has shown their influence on peptide conformation. These findings are crucial for understanding peptide structure and function (Benedetti et al., 2009).

Deprotection Procedures : Efficient procedures for deprotection of tert-butoxycarbonyl (BOC) groups have been described, enhancing the synthesis of various amines and amino acid derivatives (Evans et al., 1997).

Synthesis of Boronic Acid Analogues of Alpha-amino Acids : The compound has been used in the synthesis of alpha-aminoboronic acids, which are important inhibitors of serine proteases and have applications in studying biological systems (Jagannathan et al., 2001).

Propriétés

IUPAC Name |

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCGSIBAXVRMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448143 |

Source

|

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid | |

CAS RN |

433969-27-8 |

Source

|

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)